
Tripotassium-2-hydroxycitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium-2-hydroxycitrate, also known as hydroxycitric acid tripotassium salt, is a potassium salt of hydroxycitric acid. This compound is derived from citric acid and is commonly found in the rinds of certain fruits, such as Garcinia cambogia. It is known for its potential health benefits, particularly in weight management and metabolic health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tripotassium-2-hydroxycitrate can be synthesized by neutralizing hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline salt .
Industrial Production Methods: In industrial settings, this compound is often produced using extracts from Garcinia cambogia. The fruit rind is processed to extract hydroxycitric acid, which is then neutralized with potassium hydroxide. The resulting solution is purified and crystallized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tripotassium-2-hydroxycitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce simpler organic compounds .
Aplicaciones Científicas De Investigación
Tripotassium-2-hydroxycitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on metabolic pathways and enzyme inhibition.
Medicine: It is investigated for its potential role in weight management and as a therapeutic agent for conditions like obesity and diabetes.
Industry: It is used in the formulation of dietary supplements and functional foods
Mecanismo De Acción
The primary mechanism of action of tripotassium-2-hydroxycitrate involves the inhibition of the enzyme ATP-citrate lyase. This enzyme plays a crucial role in the conversion of citrate to acetyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this enzyme, this compound reduces the production of fatty acids, which can help in weight management and metabolic health .
Comparación Con Compuestos Similares
Potassium citrate: Used for managing renal tubular acidosis and kidney stones.
Calcium hydroxycitrate: Another salt of hydroxycitric acid with similar properties.
Sodium hydroxycitrate: Similar in function but with different solubility and bioavailability
Uniqueness: Tripotassium-2-hydroxycitrate is unique due to its specific inhibition of ATP-citrate lyase and its potential benefits in weight management. Its potassium content also makes it beneficial for maintaining electrolyte balance .
Propiedades
Fórmula molecular |
C6H8K3O8 |
|---|---|
Peso molecular |
325.42 g/mol |
InChI |
InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;; |
Clave InChI |
KXSYNAPRYLMHRK-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O.[K].[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)

![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)
